N-(2-Chlorophenylmethyl)tert-butylamine
Description
The tert-butyl group confers steric bulk and conformational stability, as observed in related amines (e.g., strain energy calculations in ).
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.7 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C11H16ClN/c1-11(2,3)13-8-9-6-4-5-7-10(9)12/h4-7,13H,8H2,1-3H3 |
InChI Key |
MOWSOEDCFRPTSF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC1=CC=CC=C1Cl |
Canonical SMILES |
CC(C)(C)NCC1=CC=CC=C1Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Physical State : Bulky aromatic groups (e.g., biphenyl in 1e) favor solid states, while smaller substituents (e.g., 2-methoxybenzyl in 1c) result in oils.
- Chlorine Position : The 4-chlorophenyl analog in exhibits a high melting point (156–158°C), likely due to enhanced intermolecular interactions compared to the 5-chloro derivative in , which lacks experimental data.
- Synthesis Efficiency : Multicomponent reactions (e.g., in ) achieve high yields (83%), whereas stepwise syntheses (e.g., 1e) yield moderately (73%).
Conformational and Electronic Properties
- Strain Energy : The tert-butyl group in tert-butylamine contributes 0.612 kcal·mol⁻¹ strain energy due to gauche interactions. This stability may extend to N-(2-chlorophenylmethyl)tert-butylamine , reducing conformational flexibility compared to less bulky analogs.
- Electron-Withdrawing Effects : The chlorine atom on the phenyl ring (e.g., in and 6) may enhance electrophilic reactivity or influence pKa (predicted pKa 5.35 for ).
Predicted vs. Experimental Data
- provides predicted properties (density: 0.99 g/cm³, boiling point: 426.9°C), highlighting the need for experimental validation. In contrast, and 4 report empirical data (melting points, yields), ensuring reliability.
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